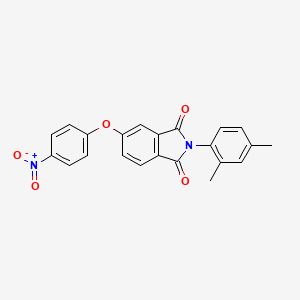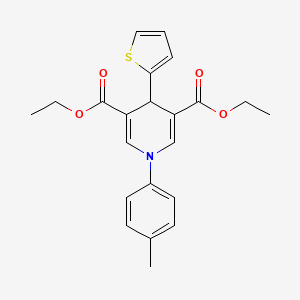
2-(2,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Aromatic Substitution: Substitution reactions to introduce the dimethylphenyl group.
Cyclization: Formation of the isoindole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Aromatic substitution reactions to modify the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Application in the development of organic semiconductors and polymers.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves interactions with specific molecular targets. These interactions may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-dimethylphenyl)-5-(4-aminophenoxy)-1H-isoindole-1,3(2H)-dione: Similar structure with an amine group instead of a nitro group.
2-(2,4-dimethylphenyl)-5-(4-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
2-(2,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C22H16N2O5 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C22H16N2O5/c1-13-3-10-20(14(2)11-13)23-21(25)18-9-8-17(12-19(18)22(23)26)29-16-6-4-15(5-7-16)24(27)28/h3-12H,1-2H3 |
InChI-Schlüssel |
NTHZNLNZIXMODZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate](/img/structure/B11653227.png)
![N-[4-(hexanoylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B11653248.png)
![(2-Fluorophenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11653257.png)
![4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11653263.png)
![1-(4,4-dimethyl-8-nitro-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11653273.png)
![4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol](/img/structure/B11653279.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653298.png)
![(6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11653302.png)
![N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11653309.png)
![4-(4-Chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11653312.png)
![3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653323.png)
![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)


